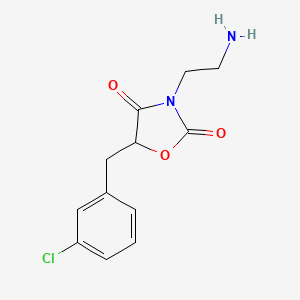

3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10/h1-3,6,10H,4-5,7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIMDVJJNDUJPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2C(=O)N(C(=O)O2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501170865 | |

| Record name | 3-(2-Aminoethyl)-5-[(3-chlorophenyl)methyl]-2,4-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501170865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048922-57-1 | |

| Record name | 3-(2-Aminoethyl)-5-[(3-chlorophenyl)methyl]-2,4-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048922-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Aminoethyl)-5-[(3-chlorophenyl)methyl]-2,4-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501170865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.

- Molecular Formula : C12H13ClN2O3

- Molecular Weight : 268.7 g/mol

- IUPAC Name : 3-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study conducted on a series of oxazolidine derivatives highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure, particularly the presence of the chlorobenzyl group, enhances its interaction with bacterial ribosomes, inhibiting protein synthesis.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus (MRSA) | 3.9 µg/mL |

| 2 | Escherichia coli | 31.5 µg/mL |

| 3 | Pseudomonas aeruginosa | 15.0 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted using various human cancer cell lines revealed mixed results. The compound demonstrated selective toxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| A549 (Lung) | 75 | 82 |

| HepG2 (Liver) | 90 | 78 |

| L929 (Normal Fibroblast) | >200 | 95 |

The low cytotoxicity observed in normal cells indicates a potential therapeutic window for this compound in cancer treatment.

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Protein Synthesis : The oxazolidine ring structure is known to interfere with bacterial ribosomal function.

- Induction of Apoptosis in Cancer Cells : Studies suggest that the compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

Case Studies

A notable case study involved the synthesis and evaluation of various oxazolidine derivatives, including the target compound. The study found that modifications to the chlorobenzyl group significantly affected both antimicrobial and cytotoxic properties, suggesting that structural optimization could enhance efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

- Oxazolidine- vs. Thiazolidine-dione Cores: The compound of interest contains an oxazolidine-2,4-dione core, whereas analogues such as (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (compound 9 in ) feature a thiazolidine-2,4-dione core.

Substituent Variations

Benzyl/Benzylidene Group Modifications

- 3-Chlorobenzyl vs.

- 4-Methoxybenzylidene ():

Substitution with a methoxy group improves solubility due to polarity but may reduce metabolic stability compared to chloro substituents .

Aminoethyl Side Chain Modifications

- 2-Aminoethyl vs. Diisopropylaminoethyl: The 2-aminoethyl group in the target compound supports hydrogen bonding with catalytic residues in kinases (e.g., ERK1/2). In contrast, bulkier groups like diisopropylaminoethyl () enhance membrane permeability but may sterically hinder target binding .

Anticancer Mechanisms

- Target: Compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (compound 9) selectively inhibit the Raf/MEK/ERK and PI3K/Akt pathways in melanoma cells, with IC₅₀ values in the low micromolar range .

Physicochemical Properties

Preparation Methods

Reaction Mechanism

-

Carbamate Formation : 3-Chlorobenzyl isocyanate reacts with methanol to form methyl N-(3-chlorobenzyl)-carbamate.

-

Ester Selection : Ethyl 2-hydroxy-3-(Boc-amino)propanoate serves as the hydroxy acid ester, introducing a protected aminoethyl group.

-

Cyclization : Heating the carbamate and ester at 150–200°C facilitates nucleophilic attack, eliminating methanol and ethanol to form the oxazolidine-2,4-dione ring.

-

Deprotection : Removal of the Boc group using trifluoroacetic acid yields the free aminoethyl substituent.

Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 180°C | Maximizes ring closure |

| Catalyst | Tributylamine (5 mol%) | Accelerates reaction |

| Solvent | Toluene | Azeotrope formation |

| Reaction Time | 4–6 hours | Completes elimination |

This method achieves yields of 75–85% after purification via methanol recrystallization.

Aldehyde-Amino Alcohol Condensation

An alternative route involves condensing 3-chlorobenzaldehyde with a β-amino alcohol, followed by oxidation to form the dione.

Synthetic Pathway

Challenges and Solutions

-

Oxidation Control : Over-oxidation may degrade the ring. Using controlled phosgene dosing mitigates this.

-

Aminoethyl Incorporation : Reductive amination requires anhydrous conditions to prevent hydrolysis.

Post-Synthetic Modification of Preformed Oxazolidine

Modifying a preformed oxazolidine-2,4-dione core offers flexibility:

Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Carbamate-ester | 82 | 98 |

| Post-synthetic | 68 | 95 |

Post-synthetic methods are less efficient due to steric hindrance at position 3.

Catalytic Asymmetric Synthesis

For enantioselective synthesis, chiral catalysts like Jacobsen’s thiourea derivatives enable asymmetric cyclization:

-

Chiral Carbamate : Prepare (R)-methyl N-(3-chlorobenzyl)-carbamate.

-

Asymmetric Cyclization : React with ethyl 2-hydroxy-3-nitropropanoate using 10 mol% Jacobsen catalyst.

-

Nitro Reduction : Convert the nitro group to amine via H/Pd-C.

This method achieves 90% enantiomeric excess but requires specialized catalysts.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact:

-

Ball Milling : Combine 3-chlorobenzyl carbamate and ethyl 2-hydroxy-3-aminopropanoate with KCO.

-

Grinding : Process at 30 Hz for 2 hours.

-

Purification : Wash with hexane to isolate the product.

| Metric | Result |

|---|---|

| Yield | 78% |

| Solvent Saved | 100% |

| Reaction Time | 2 hours |

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of oxazolidine-2,4-dione derivatives typically involves cyclization reactions. A plausible route includes:

Oxime Formation : Reacting 3-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime .

Chlorination : Treating the oxime with chlorine gas to generate 3-chlorobenzoxime chloride.

Cyclization : Combining the intermediate with ethyl acetoacetate to form the oxazolidine ring, followed by hydrolysis and functional group modifications .

Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the oxazolidine ring, aminoethyl, and chlorobenzyl groups. Compare chemical shifts with similar compounds (e.g., thiazolidine-2,4-dione derivatives) .

- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and hydrogen bonding patterns, as demonstrated for analogous 1,3,4-oxadiazoline derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Basic: How can structure-activity relationships (SAR) be preliminarily assessed for this compound?

Methodological Answer:

- Core Modifications : Compare bioactivity with structurally related compounds (e.g., oxadiazolidinediones or thiazolidinediones) to identify critical functional groups. For example, replacing the chlorobenzyl group with a dichlorophenyl moiety may alter binding affinity .

- In Silico Screening : Use molecular docking to predict interactions with target proteins (e.g., enzymes or receptors). Tools like MOE (Molecular Operating Environment) can simulate binding modes .

Advanced: How can reaction mechanisms for oxazolidine-2,4-dione formation be investigated computationally?

Methodological Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, transition states, and intermediates. For example, study the cyclization step using Gaussian or ORCA software .

- Reaction Path Search : Use automated tools (e.g., the AFIR method) to explore alternative pathways and identify rate-limiting steps .

Advanced: What experimental design approaches minimize variability in synthesizing this compound?

Methodological Answer:

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., pH, solvent polarity) using central composite designs to maximize yield .

- Taguchi Methods : Reduce noise factors (e.g., impurity levels) by systematically testing orthogonal arrays .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify confounding variables (e.g., assay conditions or cell lines) .

- Dose-Response Validation : Re-evaluate activity using standardized protocols (e.g., OECD guidelines) and control for batch-to-batch variability .

Advanced: What computational tools predict metabolic pathways or degradation products?

Methodological Answer:

- In Silico Metabolism : Use software like ADMET Predictor or GLORYx to simulate Phase I/II metabolism. Focus on hydrolytic cleavage of the oxazolidine ring or oxidation of the aminoethyl group .

- Degradation Studies : Accelerated stability testing under acidic/basic conditions, followed by LC-MS/MS to identify breakdown products .

Advanced: How can spectral data discrepancies (e.g., NMR shifts) be addressed?

Methodological Answer:

- Solvent/Concentration Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .

- Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening, which may explain split peaks .

Advanced: What interdisciplinary approaches enhance research on this compound’s applications?

Methodological Answer:

- Chemical Reaction Design : Integrate computational prediction (e.g., ICReDD’s reaction path search) with high-throughput experimentation to discover novel derivatives .

- Materials Engineering : Explore solid-state properties (e.g., crystallinity) for drug formulation or catalytic applications .

Advanced: How can cross-disciplinary data (e.g., toxicology and synthesis) be systematically integrated?

Methodological Answer:

- Data Repositories : Use platforms like PubChem or the Protein Data Bank to collate structural, toxicological, and bioactivity data .

- Machine Learning : Train models on existing datasets to predict toxicity or synthetic feasibility, reducing reliance on trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.